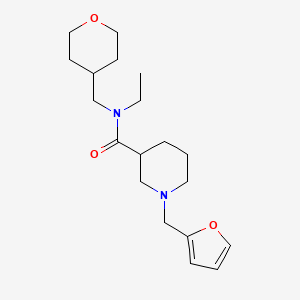![molecular formula C17H19N3OS B5904981 3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and is widely used in the field of neuroscience and pharmacology. In
Applications De Recherche Scientifique
MPTP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool to study Parkinson's disease, which is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. MPTP is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) and selectively destroys the dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
Mécanisme D'action
MPTP is selectively taken up by the dopaminergic neurons in the brain and converted into MPP+ by the enzyme MAO-B. MPP+ then accumulates in the mitochondria and inhibits the electron transport chain, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models. It selectively destroys the dopaminergic neurons in the substantia nigra and leads to a decrease in dopamine levels in the brain. This ultimately leads to the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as a tool to study Parkinson's disease. It selectively destroys the dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. It is also a potent neurotoxin and can induce Parkinson's disease-like symptoms in animal models at low doses. However, MPTP has several limitations as well. It is highly toxic and can be dangerous to handle. It also has a short half-life and can rapidly degrade in the body, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of MPTP in scientific research. One potential application is in the development of new therapies for Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which can be used to test the efficacy of new drugs and therapies. Another potential application is in the study of neurodegenerative disorders other than Parkinson's disease. MPTP has been shown to induce neurodegeneration in other regions of the brain as well, and its use in these areas of research may lead to new insights into the pathophysiology of these disorders.
Conclusion:
In conclusion, MPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively used as a tool to study Parkinson's disease and has provided valuable insights into the pathophysiology of this disorder. MPTP has several advantages as a tool to study Parkinson's disease, but it also has several limitations. Despite its limitations, MPTP has several potential applications in future scientific research, and its use may lead to new insights into the pathophysiology of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with 1-phenylpropan-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is then confirmed using various analytical techniques such as NMR, HPLC, and GC-MS.
Propriétés
IUPAC Name |
3-[methyl-(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-18-16(14-9-11-22-17(14)19-12)20(2)10-8-15(21)13-6-4-3-5-7-13/h3-7,9,11,15,21H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNKPXHYJSYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N(C)CCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)

![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)
![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)

![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5904933.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-methylpropanamide](/img/structure/B5904934.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
![2-(1-adamantylthio)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904944.png)
![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)

![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)